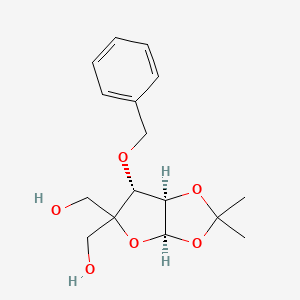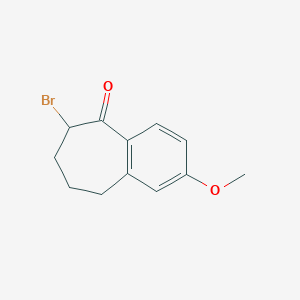
1-Benzyl-3-piperidin-4-ylimidazolidin-2-one
Vue d'ensemble
Description
1-Benzyl-3-piperidin-4-ylimidazolidin-2-one (BPYI) is an organic compound belonging to the class of imidazolidinones. It is a colorless solid that can be synthesized in a laboratory setting. BPYI has been used in a variety of scientific research applications due to its ability to act as a catalyst and its ability to form complexes with metals. It has been studied for its biochemical and physiological effects and its potential to be used in various lab experiments.
Applications De Recherche Scientifique
Antimicrobial Activity
1-Benzyl-3-piperidin-4-ylimidazolidin-2-one has been investigated for its antimicrobial potential. Researchers have synthesized novel derivatives based on this scaffold and evaluated their effectiveness against bacteria, fungi, and other pathogens . The compound’s structural features contribute to its ability to inhibit microbial growth, making it a promising candidate for developing new antimicrobial agents.
Anti-Inflammatory Properties
Studies suggest that 1-Benzyl-3-piperidin-4-ylimidazolidin-2-one may possess anti-inflammatory properties. By modulating specific pathways or receptors, it could potentially mitigate inflammation-related conditions . Further research is needed to explore its mechanism of action and therapeutic applications in this context.
Analgesic Effects
The piperidine-containing core of this compound has attracted interest due to its potential analgesic effects. Researchers have explored its ability to alleviate pain, possibly by interacting with opioid receptors or other pain-related pathways . Investigating its efficacy and safety as an analgesic agent remains an ongoing area of research.
Neuroprotective Applications
Given the central nervous system’s vulnerability to various disorders, compounds like 1-Benzyl-3-piperidin-4-ylimidazolidin-2-one have been studied for their neuroprotective properties. These investigations aim to understand how this molecule interacts with neuronal targets, potentially offering therapeutic benefits in neurodegenerative diseases .
Anticancer Potential
Piperidine derivatives, including 1-Benzyl-3-piperidin-4-ylimidazolidin-2-one, have been explored for their anticancer activity. Researchers investigate their effects on cancer cell lines, tumor growth inhibition, and potential synergies with existing chemotherapeutic agents . Although preliminary results are promising, further preclinical and clinical studies are necessary.
Drug Design and Medicinal Chemistry
The piperidine moiety is a valuable building block in drug design. Researchers use 1-Benzyl-3-piperidin-4-ylimidazolidin-2-one as a starting point to synthesize novel compounds with improved pharmacological properties. Its structural versatility allows for modifications that enhance bioavailability, selectivity, and potency .
Nikita A. Frolov and Anatoly N. Vereshchagin. “Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.” Int. J. Mol. Sci. 2023, 24 (3), 2937. DOI: 10.3390/ijms24032937 Hasmukh Joshi et al. “Synthesis and pharmacological evaluation of novel 1-piperidin-4-yl-1H-benzodimidazol-23H-one derivatives as potential antimicrobial agents.” ResearchGate. Link
Propriétés
IUPAC Name |
1-benzyl-3-piperidin-4-ylimidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c19-15-17(12-13-4-2-1-3-5-13)10-11-18(15)14-6-8-16-9-7-14/h1-5,14,16H,6-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRBCTOJFSIBEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCN(C2=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(3-Methoxyphenyl)carbamoyl]formic acid](/img/structure/B3151825.png)

![5-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B3151843.png)




![4-[2-(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)vinyl]-2-pyrimidinamine](/img/structure/B3151890.png)




![Spiro[2.4]heptane-1-carboxylic acid, 1-(aminomethyl)-](/img/structure/B3151932.png)